N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide
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Overview
Description
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, also known by its CAS number 149457-03-4 , is a complex organic compound. Its molecular formula is C~22~H~24~N~4~O~3~ with a molecular weight of approximately 392.45 g/mol. Let’s explore its properties and applications.
Preparation Methods
Industrial Production: Industrial-scale production methods for N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide remain proprietary. Companies engaged in pharmaceutical or fine chemical manufacturing may have developed their own processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions:
Amide Formation: The acetylamino group reacts with a carboxylic acid to form the amide linkage.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Substitution: Substitution reactions can occur at the benzyl or piperazine ring positions.
Amide Formation: Typically, acetic anhydride or acetyl chloride is used as the acetylating agent.
Oxidation/Reduction: Specific reagents depend on the desired transformation.
Substitution: Various nucleophiles (e.g., amines, thiols) can substitute functional groups.
Major Products: The major products formed during these reactions would include derivatives of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, such as modified piperazine derivatives or amide analogs.
Scientific Research Applications
Chemistry:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.
Organic Synthesis: It serves as a building block for designing novel compounds.
Biological Activity: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Pharmacology: Assessing its pharmacokinetics and pharmacodynamics.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API).
Fine Chemicals: Applications in specialty chemicals and intermediates.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
WAOJHMCSAIYJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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